N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide
Overview
Description
N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide: is a chemical compound with the molecular formula C16H20N2O5S2 and a molecular weight of 384.47 g/mol . This compound is known for its unique structure, which includes an ethylsulfonylamino group and a phenoxy group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide typically involves the reaction of 4-(ethylsulfonylamino)phenol with 4-fluoronitrobenzene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- N-[4-[4-(methylsulfonylamino)phenoxy]phenyl]methanesulfonamide
- N-[4-[4-(propylsulfonylamino)phenoxy]phenyl]propanesulfonamide
- N-[4-[4-(butylsulfonylamino)phenoxy]phenyl]butanesulfonamide
Comparison: Compared to its similar compounds, N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide stands out due to its specific ethylsulfonylamino group, which imparts unique chemical properties. This group influences the compound’s solubility, reactivity, and binding affinity to molecular targets. The presence of the ethyl group also affects the compound’s pharmacokinetic properties, potentially leading to differences in absorption, distribution, metabolism, and excretion compared to its analogs .
Properties
IUPAC Name |
N-[4-[4-(ethylsulfonylamino)phenoxy]phenyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-3-24(19,20)17-13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)18-25(21,22)4-2/h5-12,17-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKEAIKXFUDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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